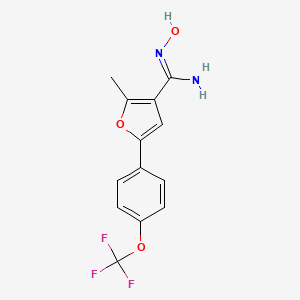

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine

Description

Properties

IUPAC Name |

N'-hydroxy-2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)21-13(14,15)16/h2-6,19H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVJLZRSUQBAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of 2-Substituted Furan Derivatives

One of the most established routes involves synthesizing the furan ring through cyclization of suitable precursors such as 2-hydroxy acids or aldehyde derivatives, followed by functionalization.

- Step 1: Synthesis of 2-methylfuran-3-carboxylic acid derivatives via acid-catalyzed cyclization of appropriate 1,4-dicarbonyl compounds.

- Step 2: Conversion of the acid to its corresponding acyl chloride, then to amidine using ammonia derivatives.

- Step 3: Hydroxylation at the nitrogen atom to introduce the N-hydroxy group, often via hydroxylamine derivatives.

Research findings:

A patent describes the cyclization of 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone followed by nitrile oxide cycloaddition to generate furans with functional groups at specific positions, which can be tailored to the target molecule.

Direct Amidination of Furan Precursors

Another approach involves direct amidination of pre-formed furan rings bearing suitable substituents:

- Step 1: Synthesis of 5-(4-trifluoromethoxyphenyl)-substituted furans via Suzuki or Heck coupling reactions.

- Step 2: Conversion of the furan’s 3-position to a carboximidoyl group using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or amidine transfer reagents.

- Step 3: Hydroxylation of the amidine nitrogen to form the N-hydroxy group, typically with hydroxylamine derivatives under controlled conditions.

Metal-Free Synthetic Routes

Recent advances emphasize metal-free pathways to avoid toxicity and environmental concerns. For example, a microwave-assisted synthesis pathway involves:

- Reacting a suitable furan derivative with nitrile oxides generated in situ from hydroxylamine derivatives and chlorides.

- Cyclization under microwave irradiation to afford the heterocyclic core with desired substituents.

- Final functionalization with amidine and hydroxy groups in a one-pot or sequential manner.

Research data:

A study demonstrated the synthesis of isoxazoles via metal-free cycloaddition reactions, which can be adapted for the furan-based compounds with similar heterocyclic frameworks.

Specific Synthetic Route Proposal

Based on the reviewed literature, a plausible synthetic route for N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine is as follows:

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-methylfuran-3-carboxylic acid | Cyclization of suitable 1,4-dicarbonyl precursor | Moderate to high yield, acid catalysis |

| 2 | Conversion to acyl chloride | Thionyl chloride or oxalyl chloride | Quantitative conversion |

| 3 | Formation of the amidine | Reaction with ammonia or primary amines | Selective amidination |

| 4 | Introduction of 4-trifluoromethoxyphenyl group | Suzuki coupling with 4-trifluoromethoxyphenyl boronic acid | High regioselectivity |

| 5 | Hydroxylation of the amidine nitrogen | Hydroxylamine hydrochloride under basic conditions | N-Hydroxy group installation |

| 6 | Final purification | Chromatography or recrystallization | Purity >95% |

Notes on Optimization and Challenges

- Regioselectivity: Ensuring substitution at the 3-position of the furan ring is critical; regioselective cyclization and coupling reactions are preferred.

- Functional group compatibility: The trifluoromethoxy group is sensitive to harsh conditions; mild reaction conditions are recommended.

- Yield enhancement: Microwave-assisted reactions and solid-phase techniques can improve yields and reduce reaction times.

- Environmental considerations: Metal-free pathways utilizing green solvents and microwave irradiation are advantageous.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the trifluoromethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted furan derivatives.

Scientific Research Applications

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

Alteration of Cellular Processes: The compound may affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The trifluoromethoxy group (O-CF₃) in the target compound introduces enhanced electron-withdrawing properties and increased steric bulk compared to the trifluoromethyl group (CF₃) in the analog (CAS: 1993797-62-8) . This difference may influence lipophilicity (logP) and binding affinity in biological systems.

- The hydrochloride salt form improves aqueous solubility, making it preferable for formulation in drug development .

Purity and Applications :

- The trifluoromethyl analog (CAS: 1993797-62-8) is produced at ≥97% purity as an active pharmaceutical ingredient (API) intermediate, suggesting its broader use in industrial-scale synthesis .

- The hydrochloride salt (CAS: 1993797-80-0) is typically supplied at ≥95% purity for laboratory research, indicating a focus on preclinical studies .

Stability and Handling

- The free base form (trifluoromethoxy-phenyl) is likely sensitive to moisture and oxidation due to the hydroxylamine moiety, necessitating storage under inert conditions.

- The hydrochloride salt exhibits greater stability, as evidenced by its commercial availability with long-term storage guidelines .

Biological Activity

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a furan ring with a carboxamidine functional group and a trifluoromethoxy substitution, which is known to enhance its reactivity and biological interactions. The presence of the trifluoromethoxy group is particularly significant due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

- Enzyme Inhibition : N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine has been studied for its inhibitory effects on various enzymes. For instance, compounds with similar structures have shown inhibition against cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation respectively .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been noted, contributing to its potential as a therapeutic agent in oxidative stress-related conditions. Such antioxidant properties are often linked to the presence of hydroxyl groups that can donate electrons to free radicals .

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology. The mechanisms behind this activity could involve the induction of apoptosis or cell cycle arrest .

In Vitro Studies

Recent research has focused on the in vitro activity of similar compounds within the same chemical family. For example:

- Cholinesterase Inhibition : Compounds structurally related to N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine demonstrated IC50 values ranging from 5.4 μM to 10.4 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating moderate inhibition .

- Anti-inflammatory Activity : Studies have reported that derivatives with trifluoromethyl groups can inhibit cyclooxygenase enzymes, suggesting that N-Hydroxy derivatives may also possess similar anti-inflammatory properties .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential of this compound:

- Animal Models : Some derivatives have been tested in animal models for their effects on neurodegenerative diseases, showing promise in improving cognitive functions and reducing neuroinflammation when administered chronically .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.